molecular formula C17H18N4O4S2 B11432807 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11432807
M. Wt: 406.5 g/mol
InChI Key: YERFUJOBKLUKGV-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, a furan ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Attachment of Furan Ring: The furan ring is attached through a coupling reaction, such as Suzuki or Stille coupling.

    Formation of Piperidine Carboxamide: The piperidine ring is synthesized separately and then coupled with the benzothiadiazole derivative through amide bond formation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the piperidine moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzothiadiazole core and the furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation: Products may include sulfoxides, sulfones, or carboxylic acids.

    Reduction: Products may include thiols, sulfides, or amines.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site or allosteric sites, leading to changes in protein conformation and activity.

    Material Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or photovoltaic material.

Comparison with Similar Compounds

    1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-methylpiperidine-3-carboxamide: Similar structure but lacks the furan ring.

    1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide: Similar structure but contains a thiophene ring instead of a furan ring.

    1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide: Similar structure but contains a pyridine ring instead of a furan ring.

Uniqueness: The presence of the furan ring in 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets or materials. This makes it distinct from its analogs with different heterocyclic rings.

Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H18N4O4S2/c22-17(18-10-13-5-3-9-25-13)12-4-2-8-21(11-12)27(23,24)15-7-1-6-14-16(15)20-26-19-14/h1,3,5-7,9,12H,2,4,8,10-11H2,(H,18,22)

InChI Key

YERFUJOBKLUKGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4=CC=CO4

Origin of Product

United States

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